molecular formula C16H20N2O2 B2769181 3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 2034296-23-4

3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2769181
M. Wt: 272.348
InChI Key: CPRQUZRWHYEHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.348. The purity is usually 95%.
BenchChem offers high-quality 3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Chemical Properties

  • Synthesis of Diazocine Derivatives : Studies on the synthesis of 1,2,3,4-tetrahydro-6H-1,5-methanobenzo[d][1,2] diazocine derivatives explore synthetic procedures using ethyl isoquinoline-4-carboxylate and m-methoxyphenylacetone as starting materials. These syntheses involve catalytic reduction, lithium aluminum hydride reduction, and the Pictet-Spengler reaction, demonstrating complex synthetic routes for constructing diazocine structures (Shiotani, Hori, & Mitsuhasi, 1967).

  • Cyclopropanation Methods : Research on cyclopropane amino acids using diazo compounds generated in situ from tosylhydrazone salts showcases a method for preparing cyclopropane amino acids, demonstrating the synthetic utility in constructing cyclopropane-containing compounds with potential biological relevance (Adams et al., 2003).

Potential Applications

  • HIV-1 Reverse Transcriptase Inhibitors : Novel pyridobenzodiazepinones and dipyridodiazepinones were identified as potent inhibitors of HIV-1 reverse transcriptase, showcasing the application of structurally complex compounds in therapeutic contexts. The research highlights the importance of specific substituents and structural features for biological activity (Hargrave et al., 1991).

  • Thromboxane A2 Synthetase Inhibition : Tröger's base analogs, specifically designed with structural modifications, were investigated for their ability to inhibit thromboxane A2 synthetase, an enzyme relevant in the context of cardiovascular diseases. This research indicates the potential of diazocine derivatives in the development of novel therapeutic agents (Johnson et al., 1993).

  • Antiproliferative Activity : The synthesis and in vitro antiproliferative activity of 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone derivatives were explored against various human cancer cell lines, demonstrating the potential application of such compounds in cancer research (Liszkiewicz, 2002).

properties

IUPAC Name

11-(2-cyclopropylacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-15-3-1-2-14-13-6-12(9-18(14)15)8-17(10-13)16(20)7-11-4-5-11/h1-3,11-13H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRQUZRWHYEHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.